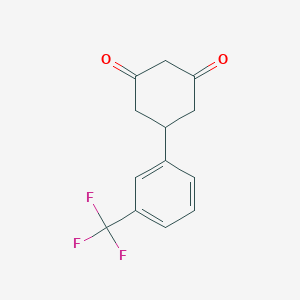

5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

Vue d'ensemble

Description

5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane-1,3-dione moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione typically involves the reaction of 5-(trifluoromethyl)cyclohexane-1,3-dione with appropriate reagents. One common method includes the use of cerium(IV) ammonium nitrate (CAN) in methanol, which facilitates the formation of the desired compound through a single-step reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Des Réactions Chimiques

Xanthenedione Formation

Reacting with aromatic aldehydes under acidic conditions produces bis-trifluoromethyl xanthenediones ( ):

-

General procedure :

Mechanism :

-

Keto-enol tautomerization of the dione.

-

Aldol condensation with the aldehyde.

-

Cyclization and dehydration to form xanthenedione.

Example Products :

| Aldehyde | Product Yield | Reference |

|---|---|---|

| 4-Cyanobenzaldehyde | 89% | |

| 4-Methoxybenzaldehyde | 85% |

Enzymatic Inhibition

The compound inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a herbicide target. Key findings:

-

Structure-activity relationship (SAR) :

Activity Data :

| Compound | HPPD Inhibition (I₅₀app, μM) | Reference |

|---|---|---|

| Target compound | 0.18 ± 0.02 | |

| Sulcotrione | 0.25 ± 0.02 |

Mechanism :

Derivatization for Herbicidal Activity

Modifications to the 2-acyl side chain optimize HPPD inhibition ( , ):

-

Structural requirements :

-

1,3-Dione : Essential for Fe²⁺ chelation.

-

Hydrophobic substituents : Improve binding to HPPD’s hydrophobic pocket.

-

Comparison of Derivatives :

| Derivative | R Group | I₅₀app (μM) | Reference |

|---|---|---|---|

| 5d | C₁₁ alkyl | 0.18 | |

| 16b | Phenyl | 0.25 | |

| 1f | Methyl | 53.12 |

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Chemical Formula : C₁₃H₁₁F₃O₂

- Molecular Weight : 256.22 g/mol

- Structural Features : The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable building block for organic synthesis.

Chemistry

5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules. It is particularly useful in synthesizing derivatives that can lead to new materials or pharmaceuticals.

Biology

Research indicates that this compound may exhibit significant biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that it can inhibit cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for drugs metabolized by this enzyme.

- Receptor Binding : Its lipophilic nature allows it to interact with various biological receptors, potentially modulating biological pathways.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its ability to inhibit specific enzymes positions it as a candidate for drug development, particularly in oncology and metabolic disorders.

Case Study : A study on cyclohexane-1,3-dione derivatives demonstrated their potential as anticancer agents against non-small-cell lung cancer (NSCLC). The study utilized quantitative structure–activity relationship (QSAR) modeling to evaluate the inhibitory activity of various derivatives against cancer cell lines .

Industry

In industrial applications, this compound is used in developing advanced materials such as polymers and coatings. Its unique properties make it suitable for creating materials with specific functional characteristics.

Enzyme Inhibition Studies

Recent research has highlighted the compound's inhibitory effects on various enzymes:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 5d | 0.18 ± 0.02 | More potent than sulcotrione |

| 16b | 0.25 ± 0.02 | Comparable activity to known herbicides |

These findings suggest that structural features critical for enzyme inhibition are present in this compound, indicating its potential utility in agricultural applications as well.

Pharmacological Implications

The inhibition of CYP1A2 and possibly other cytochrome P450 enzymes by this compound could be leveraged in drug design to enhance therapeutic efficacy while minimizing adverse drug interactions. This characteristic underscores its relevance in pharmacology and drug development .

Mécanisme D'action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione: Similar structure but with the trifluoromethyl group at a different position.

2-{Hydroxy[2-nitro-4-(trifluoromethyl)phenyl]methylene}cyclohexane-1,3-dione: Contains additional functional groups that confer different reactivity and applications.

Uniqueness

5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is unique due to its specific trifluoromethyl substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which can influence its interaction with biological targets. This article reviews the biological activities associated with this compound, including enzyme inhibition, receptor binding, and its implications in pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₁F₃O₂, with a molecular weight of approximately 256.22 g/mol. The presence of the trifluoromethyl group at the meta position of the phenyl ring contributes to the compound's distinct reactivity and biological profile.

The mechanism of action involves the compound's ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and bind to receptors, thereby modulating various biological pathways. Notably, preliminary studies suggest that it may inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.

Enzyme Inhibition

Recent research indicates that this compound exhibits significant inhibitory activity against various enzymes.

- Cytochrome P450 Inhibition : The compound has been identified as a potential inhibitor of CYP1A2, which could affect the metabolism of co-administered drugs. This inhibition could lead to altered pharmacokinetics for drugs metabolized by this enzyme.

Receptor Binding

The compound's lipophilic nature allows it to interact with various receptors in biological systems. While specific receptor targets are still under investigation, its structural analogs have shown promise in binding studies.

Study on Enzyme Inhibition

A study conducted on the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of certain herbicides, demonstrated that compounds similar to this compound possess significant inhibitory effects. For instance:

| Compound | I50app (μM) | Remarks |

|---|---|---|

| 5d | 0.18 ± 0.02 | More potent than sulcotrione |

| 16b | 0.25 ± 0.02 | Comparable activity to known herbicides |

This data suggests that structural features critical for HPPD inhibition are present in this compound .

Pharmacological Implications

The potential application of this compound in pharmacology is underscored by its ability to inhibit CYP1A2 and possibly other cytochrome P450 enzymes. This characteristic could be leveraged in drug design to enhance therapeutic efficacy while minimizing adverse drug interactions .

Comparison with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | C₁₃H₁₁F₃O₂ | Different trifluoromethyl position |

| 2-{Hydroxy[2-nitro-4-(trifluoromethyl)phenyl]methylene}cyclohexane-1,3-dione | C₁₃H₉F₃N₂O₂ | Contains additional functional groups |

The distinct substitution pattern of the trifluoromethyl group in this compound enhances its biological activity compared to similar compounds .

Propriétés

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTLOIJYBHLVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372370 | |

| Record name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144128-67-6 | |

| Record name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.